RTI-51 Hydrochloride

Catalog No.
S1800116
CAS No.
1391052-88-2
M.F
C₁₆H₂₁BrClNO₂
M. Wt
374.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-51 Hydrochloride

CAS Number

1391052-88-2

Product Name

RTI-51 Hydrochloride

Molecular Formula

C₁₆H₂₁BrClNO₂

Molecular Weight

374.7

Synonyms

(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori

RTI-51 Hydrochloride is a synthetic compound classified within the phenyltropane family, known for its potent effects on neurotransmitter transporters. Its chemical structure is characterized by the presence of a bromophenyl group and a tropane core, which contributes to its biological activity. The compound's IUPAC name is methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, and it has a molecular formula of C₁₆H₂₁BrClNO₂ with a molecular weight of 374.7 g/mol .

  • Oxidation: The compound can be oxidized at the carbomethoxy group, producing carboxylic acids.
  • Reduction: The bromophenyl group can be reduced to yield a phenyl group under specific conditions.
  • Substitution: The bromine atom in the bromophenyl group can be replaced with other functional groups using suitable reagents.

Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

RTI-51 Hydrochloride exhibits notable biological activity primarily through its inhibition of monoamine transporters. It has a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters, with a reuptake inhibition ratio of approximately 1.8:1:0.9 (dopamine:serotonin:norepinephrine) . This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially influencing behaviors related to mood and attention.

The compound has been investigated for its potential therapeutic applications in treating disorders such as attention deficit hyperactivity disorder and substance abuse due to its stimulant properties .

The synthesis of RTI-51 Hydrochloride involves several key steps:

  • Starting Material: Tropane derivatives serve as the initial substrate.
  • Methylation: A methyl group is added to the nitrogen atom.
  • Cyclization: Formation of the azabicyclo structure occurs during this step.
  • Esterification: The carboxylic acid is converted into a methyl ester.
  • Hydrochloride Formation: The final product is obtained by forming the hydrochloride salt.

These reactions typically require organic solvents and catalysts to facilitate the formation of RTI-51 Hydrochloride .

RTI-51 Hydrochloride has several applications in scientific research:

  • Chemistry: Used as a reference compound in studies involving phenyltropane derivatives.
  • Biology: Investigated for its role in dopamine transporter studies relevant to neurological disorders.
  • Medicine: Explored for potential therapeutic applications in conditions like attention deficit hyperactivity disorder and substance abuse.
  • Industry: Employed in developing new psychostimulant drugs and pharmacological research tools .

Studies have shown that RTI-51 Hydrochloride interacts significantly with dopamine transporters. Its binding affinity influences the rate at which it displaces other ligands, such as tritiated compounds used in research. For instance, comparative studies indicate that RTI-51 has slower onset binding characteristics than other compounds like cocaine or WIN 35428, which correlates with its reduced reinforcing efficacy . This suggests that RTI-51 may have unique pharmacokinetic properties that could be advantageous in therapeutic contexts.

RTI-51 Hydrochloride shares similarities with other compounds in the phenyltropane class, particularly in terms of their mechanisms of action and structural features. Key similar compounds include:

  • RTI-31: Known for its high potency and longer duration of action compared to cocaine; it also exhibits significant monoamine transporter inhibition.
  • RTI-55: Shares structural similarities but has different binding affinities across neurotransmitter transporters.
  • RTI-121: More selective for dopamine transporters than RTI-51, highlighting differences in their pharmacological profiles.
  • Cocaine: Often used as a reference compound due to its well-documented stimulant effects.

Comparison Table

CompoundDopamine AffinitySerotonin AffinityNorepinephrine AffinityUnique Features
RTI-51HighModerateLowBalanced monoamine reuptake inhibition
RTI-31Very HighModerateLow64 times more potent than cocaine
RTI-55ModerateHighModerateDifferent selectivity profile
RTI-121Very HighLowLowHighly selective for dopamine
CocaineHighModerateModerateWell-known stimulant effects

RTI-51 Hydrochloride stands out due to its unique balance of monoamine reuptake inhibition, making it an important compound for further research into neurological disorders and potential therapeutic applications .

Molecular Structure and IUPAC Nomenclature

RTI-51 Hydrochloride is a semi-synthetic alkaloid belonging to the phenyltropane group of compounds [1]. The compound's systematic IUPAC name is methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride [4]. The free base form is commonly designated as (−)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane, also known by the research designation RTI-4229-51 or bromopane [1] [8].

The molecular architecture of RTI-51 is characterized by a bicyclic tropane core structure with an 8-azabicyclo[3.2.1]octane framework [28]. This core structure features a nitrogen atom integrated into the bridged ring system, which is fundamental to the compound's biological activity profile [29]. The tropane scaffold is substituted at the 3-position with a 4-bromophenyl group and at the 2-position with a carbomethoxy ester functionality [1] [28].

The structural framework can be divided into three distinct components: the central tropane bicyclic system, the aromatic 4-bromophenyl substituent, and the methyl carboxylate ester group . The presence of the bromine atom on the phenyl ring contributes significantly to the compound's lipophilicity and influences its interaction with biological targets [29]. The carbomethoxy group at the 2-position provides additional structural rigidity and affects the compound's pharmacological properties [1].

Stereochemistry and Conformational Analysis

RTI-51 Hydrochloride possesses a defined stereochemical configuration designated as (1R,2S,3S,5S)-rel-, indicating the specific spatial arrangement of substituents around the chiral centers within the tropane framework [29]. This stereochemical arrangement is crucial for the compound's binding affinity and selectivity at monoamine transporters [1] [6].

The compound exhibits the characteristic 1R,2S,3S stereochemistry that is common among active phenyltropane derivatives [6]. This specific configuration places the 4-bromophenyl substituent in the β-orientation at the 3-position and the carbomethoxy group in the β-orientation at the 2-position [1]. The stereochemical relationship between these substituents is essential for optimal binding to dopamine, serotonin, and norepinephrine transporters [21] [25].

Conformational analysis reveals that the tropane ring system adopts a relatively rigid bicyclic structure with limited conformational flexibility [7]. The 8-azabicyclo[3.2.1]octane core maintains a boat-like conformation for the six-membered ring portion, while the five-membered ring adopts an envelope conformation [31]. The spatial orientation of the 4-bromophenyl group and the carbomethoxy ester is constrained by the rigid tropane framework, resulting in a well-defined three-dimensional molecular geometry [31].

The conformational preferences of RTI-51 are influenced by intramolecular interactions between the aromatic ring and the tropane nitrogen, as well as steric interactions between the bulky substituents [31]. Nuclear magnetic resonance spectroscopy studies have indicated that the compound exists predominantly in a single conformational state under physiological conditions, with minimal rotational freedom around the bonds connecting the substituents to the tropane core [7].

Physicochemical Properties

Molecular Formula and Molecular Weight

RTI-51 exists in two primary forms: the free base and the hydrochloride salt. The molecular formula of the free base is C₁₆H₂₀BrNO₂, corresponding to a molecular weight of 338.245 grams per mole [8] [28]. The hydrochloride salt form has the molecular formula C₁₆H₂₁BrClNO₂ with a molecular weight of 374.70 grams per mole [2] [4].

The compound is assigned Chemical Abstracts Service registry number 135367-08-7 for the free base form and 1391052-88-2 for the hydrochloride salt [2] [30]. The molecular composition reflects the presence of sixteen carbon atoms, twenty hydrogen atoms in the free base (twenty-one in the hydrochloride), one bromine atom, one nitrogen atom, and two oxygen atoms [28].

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₆H₂₀BrNO₂C₁₆H₂₁BrClNO₂
Molecular Weight338.245 g/mol374.70 g/mol
CAS Registry Number135367-08-71391052-88-2

Solubility and Stability Characteristics

RTI-51 Hydrochloride demonstrates enhanced aqueous solubility compared to its free base form due to the presence of the hydrochloride salt [29]. The hydrochloride salt formation significantly improves the compound's water solubility, making it more suitable for research applications requiring aqueous solutions . The compound exhibits good solubility in polar organic solvents and demonstrates moderate lipophilicity, which contributes to its ability to cross biological membranes .

Stability studies indicate that RTI-51 Hydrochloride maintains chemical stability when stored as a solid powder at temperatures of -20°C for extended periods up to three years [9]. The compound demonstrates thermal stability under normal laboratory conditions, though prolonged exposure to elevated temperatures may lead to degradation [9]. The presence of the hydrochloride salt enhances the overall stability profile compared to the free base form [29].

The compound shows sensitivity to light and moisture, requiring storage under appropriate conditions to maintain chemical integrity [9]. The ester functionality at the 2-position may undergo hydrolysis under strongly alkaline conditions, leading to the formation of the corresponding carboxylic acid derivative . The bromine substituent on the phenyl ring remains stable under normal storage and handling conditions [29].

Spectroscopic Properties

The spectroscopic characterization of RTI-51 Hydrochloride has been accomplished through various analytical techniques, providing detailed information about its molecular structure and electronic properties . Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the different structural components of the molecule [7].

Proton nuclear magnetic resonance spectroscopy displays signals consistent with the tropane ring system, the aromatic 4-bromophenyl group, and the methyl ester functionality [7]. The aromatic protons of the 4-bromophenyl substituent appear as a characteristic pattern reflecting the para-disubstituted benzene ring [12]. The tropane ring protons exhibit complex multipicity patterns due to the rigid bicyclic structure and the influence of the nitrogen atom [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with distinct signals for the aromatic carbons, the tropane ring carbons, and the carbonyl carbon of the ester group [12]. The presence of the bromine atom affects the chemical shifts of adjacent carbon atoms in the aromatic ring [12].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the tropane alkaloid structure . The base peak typically corresponds to the tropane portion of the molecule following loss of the carbomethoxy group . Secondary fragmentation patterns involve loss of the bromophenyl substituent and rearrangement of the tropane ring system .

Structure-Activity Relationships

RTI-51 exhibits a distinctive pattern of monoamine transporter binding that reflects specific structure-activity relationships within the phenyltropane series [1] [21]. The compound demonstrates preferential binding affinity for the dopamine transporter with an IC₅₀ value of approximately 1.7-1.8 nanomolar, followed by moderate affinity for the serotonin transporter at 10.6 nanomolar, and lower affinity for the norepinephrine transporter at 37.4 nanomolar [1] [6].

The 4-bromophenyl substituent plays a crucial role in determining the binding profile of RTI-51 [25] [27]. Comparative studies within the phenyltropane series demonstrate that halogen substitution at the para-position of the phenyl ring significantly influences transporter selectivity [25]. The bromine atom provides an optimal balance of electronic and steric properties that enhance binding affinity while maintaining selectivity [27].

The stereochemical configuration of RTI-51, specifically the β-orientation of both the phenyl and carbomethoxy substituents, is essential for high-affinity binding to monoamine transporters [6] [25]. This configuration positions the aromatic ring in the optimal orientation for interaction with the binding site of the dopamine transporter [22]. The 1R,2S,3S stereochemistry is associated with enhanced potency compared to other stereoisomeric forms [6].

TransporterIC₅₀/Kᵢ (nM)Selectivity RatioBinding Affinity
Dopamine Transporter1.7-1.81.0 (reference)High
Serotonin Transporter10.65.9Moderate
Norepinephrine Transporter37.420.8Low

The carbomethoxy ester group at the 2-position contributes to the overall binding affinity and influences the duration of action [1] [20]. Modifications to the ester functionality can significantly alter the pharmacological profile, with the methyl ester providing an optimal balance of potency and selectivity [25]. The ester group also affects the compound's physicochemical properties, including lipophilicity and metabolic stability .

Structure-activity relationship studies have established that RTI-51 occupies an intermediate position in terms of biological activity when compared to related phenyltropanes such as RTI-31 and RTI-55 [1] [6]. The compound exhibits properties that lie between these two reference compounds, with RTI-51 demonstrating a unique balance of transporter selectivity that is not observed with other commonly studied compounds in this chemical class [1] [24].

Dates

Last modified: 07-20-2023

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